molecular formula C9H12ClN3O B11888676 4-((6-Chloropyridazin-3-yl)methyl)morpholine

4-((6-Chloropyridazin-3-yl)methyl)morpholine

Katalognummer: B11888676
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: DFJKCOSBOBZQOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((6-Chloropyridazin-3-yl)methyl)morpholine is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol . It is a heterocyclic compound that contains both a pyridazine ring and a morpholine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chloropyridazin-3-yl)methyl)morpholine typically involves the reaction of 6-chloropyridazine with morpholine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced to the chloropyridazine moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-((6-Chloropyridazin-3-yl)methyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the chloro group is replaced by the nucleophile.

Wissenschaftliche Forschungsanwendungen

4-((6-Chloropyridazin-3-yl)methyl)morpholine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((6-Chloropyridazin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. . The exact molecular pathways and targets depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((6-Chloropyridazin-3-yl)methyl)morpholine is unique due to its specific combination of a pyridazine ring and a morpholine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and development for creating new compounds and studying various chemical and biological processes.

Eigenschaften

Molekularformel

C9H12ClN3O

Molekulargewicht

213.66 g/mol

IUPAC-Name

4-[(6-chloropyridazin-3-yl)methyl]morpholine

InChI

InChI=1S/C9H12ClN3O/c10-9-2-1-8(11-12-9)7-13-3-5-14-6-4-13/h1-2H,3-7H2

InChI-Schlüssel

DFJKCOSBOBZQOX-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC2=NN=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.